N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide
Description
Properties
CAS No. |
59876-72-1 |
|---|---|
Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7,16-17H,1H3 |
InChI Key |
LKXDNKFSHKMSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Temperature and Time
Optimal reaction temperatures range from 20°C to 40°C. Elevated temperatures (>50°C) risk decomposition of the sulfonamide product, while lower temperatures (<15°C) slow reaction kinetics. Complete conversion is typically achieved within 4–6 hours.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 15 | 8 | 72 |
| 25 | 6 | 88 |
| 35 | 5 | 91 |
| 45 | 4 | 78 |
Base Selection
Triethylamine outperforms pyridine in terms of reaction rate and yield due to its stronger basicity (pKₐ = 10.75 vs. 5.21 for pyridine). However, pyridine may be preferred in moisture-sensitive reactions, as it forms a less hygroscopic hydrochloride salt.
Industrial-Scale Synthesis
Batch Reactors
Batch processes utilize stirred-tank reactors with jacketed cooling to maintain temperatures below 40°C. Post-reaction, the mixture is washed with water to remove excess base and HCl, followed by solvent distillation under reduced pressure.
Continuous Flow Systems
Microreactors enable rapid mixing and heat transfer, reducing reaction times to 1–2 hours. A residence time of 30 minutes in a tubular reactor at 30°C achieves 89% yield, demonstrating superior efficiency compared to batch methods.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol, yielding colorless prismatic crystals with >99% purity. Slow evaporation at room temperature minimizes inclusion of solvent molecules in the crystal lattice.
Table 2: Recrystallization Solvent Screening
| Solvent | Purity (%) | Crystal Quality |
|---|---|---|
| Ethanol | 99.5 | Prismatic |
| Acetone | 98.2 | Needle-like |
| Ethyl Acetate | 97.8 | Amorphous |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.82–7.75 (m, 4H, aromatic), 7.45 (s, 2H, aromatic), 2.45 (s, 3H, CH₃).
-
X-ray Crystallography: The U-shaped molecular conformation features a dihedral angle of 57.0° between aromatic rings and intermolecular N—H⋯O hydrogen bonds stabilizing the crystal lattice.
Challenges and Mitigation Strategies
By-Product Formation
Hydrolysis of 4-methylbenzenesulfonyl chloride to 4-methylbenzenesulfonic acid is minimized by using anhydrous solvents and inert atmospheres. Silica gel chromatography effectively removes residual acid if present.
Scale-Up Considerations
Exothermicity in large-scale batches requires precise temperature control. Gradual addition of sulfonyl chloride and external cooling maintain reaction stability, preventing thermal runaway.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide has shown significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus mutans.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
Research indicates that this compound exhibits potent antibacterial activity comparable to standard antibiotics such as Gentamicin and Ampicillin. The diameter of inhibition zones for these bacteria was measured, showcasing the compound’s efficacy .
1.2 Antioxidant Properties
In addition to its antimicrobial effects, this sulfonamide derivative has demonstrated antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in treating conditions associated with oxidative damage .
Agricultural Applications
2.1 Herbicide Development
Research into the herbicidal properties of sulfonamide derivatives, including this compound, has expanded its application in agriculture. These compounds can inhibit specific enzymatic pathways in plants, leading to effective weed management strategies .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of sulfonamide derivatives into polymer matrices has been explored for enhancing material properties. The compound's unique structure allows for modifications that can improve thermal stability and mechanical strength in various polymer applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by El-Alfy et al. evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated that metal complexes formed with this compound exhibited enhanced antibacterial activity compared to the parent ligand alone .
Case Study 2: Antioxidant Activity Assessment
In a separate investigation focusing on antioxidant properties, researchers assessed the free radical scavenging ability of this compound using various assays. The findings revealed significant antioxidant activity, suggesting potential applications in nutraceutical formulations .
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Electronic and Steric Effects
- Chlorine vs. Methyl/Tert-Butyl Groups : The 3,5-dichloro substitution in the target compound increases electronegativity and polarizability compared to methyl or tert-butyl groups in analogues . This enhances its ability to participate in halogen bonding, which is absent in dimethyl or di-tert-butyl derivatives.
- Hydroxyl Group: The 4-OH group enables strong hydrogen-bonding interactions, similar to the Schiff base compound in .
Crystallographic Behavior
- The target compound’s hydroxyl and chlorine substituents likely promote dense crystal packing via O–H···N/S=O and Cl···π interactions, as seen in N-(3,5-dimethylphenyl)-4-methyl-benzenesulfonamide (). However, steric hindrance from chlorine atoms may introduce disorder in crystal structures, akin to the tert-butyl disorder reported in .
Biological Activity
N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes dichloro and hydroxy groups that contribute to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11Cl2NO3S
- Molecular Weight : 346.2 g/mol
- CAS Number : 59876-72-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. The compound's sulfonamide group is known to interact with carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
Research has shown that derivatives of sulfonamides can effectively inhibit carbonic anhydrases (hCAII, hCAIX, and hCAXII) at submicromolar concentrations. For instance, certain derivatives have demonstrated IC50 values lower than those of standard inhibitors like acetazolamide . This inhibition can lead to significant physiological effects, including alterations in pH regulation and fluid dynamics.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. One notable study evaluated its effects on human colon cancer cells (HCT-116) and breast cancer cells (MDA-MB-231). The compound was found to induce oxidative stress, leading to increased levels of reactive oxygen species (ROS), which correlate with reduced cell viability in a concentration-dependent manner .
Antimicrobial Properties
The compound's antimicrobial properties have also been explored. It has shown effectiveness against various bacterial strains by disrupting their metabolic processes through enzyme inhibition. The presence of the dichloro and hydroxy groups enhances its interaction with bacterial targets, potentially leading to increased antibacterial activity.
Case Studies
-
Study on Cancer Cell Lines
- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
- Findings : Treatment with this compound resulted in a significant decrease in cell viability (20%-95%) across different concentrations (5 to 20 µM) over 48 hours. The mechanism was linked to ROS generation and subsequent apoptosis induction .
- Antimicrobial Efficacy
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Target Enzyme |
|---|---|---|---|
| This compound | 346.2 g/mol | Anticancer, Antimicrobial | Carbonic Anhydrases |
| Acetazolamide | 222.25 g/mol | Antiglaucoma | Carbonic Anhydrases |
| Sulfanilamide | 172.21 g/mol | Antibacterial | Dihydropteroate Synthase |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(3,5-Dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) with a substituted aniline derivative (e.g., 3,5-dichloro-4-hydroxyaniline) under basic conditions. A base like triethylamine is used to deprotonate the aniline, facilitating nucleophilic substitution in an aprotic solvent (e.g., dichloromethane). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product with >95% purity. This approach aligns with analogous sulfonamide syntheses .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions. The SHELX suite is robust for small-molecule refinement .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while mass spectrometry (HRMS) validates molecular weight.
- Elemental analysis : Ensures stoichiometric consistency.
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Aliquots are analyzed via HPLC at timed intervals to monitor degradation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. This protocol is adapted from sulfonamide stability studies in pharmaceutical contexts .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Standardize assays : Use validated cell lines (e.g., ATCC) and replicate experiments across independent labs.
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions.
- Mechanistic studies : Employ computational docking (e.g., AutoDock Vina) to predict binding modes to targets like dihydropteroate synthase, corroborated by surface plasmon resonance (SPR) for kinetic validation .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this sulfonamide?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogen position, hydroxy group methylation) to probe electronic and steric effects.
- Biological screening : Test analogs against panels of enzymes (e.g., carbonic anhydrase isoforms) or pathogens (e.g., S. aureus).
- Computational modeling : Use DFT calculations (Gaussian 16) to correlate electronic properties (e.g., Hammett σ) with activity trends. Crystallographic data (e.g., Acta Cryst. reports) guide steric interpretations .
Q. How can solubility challenges in pharmacological assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- pH adjustment : Ionize the hydroxy group (pKa ~9–10) in mildly basic buffers.
- Nanoparticle formulations : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability. These strategies are informed by solubility studies on structurally related sulfonamides .
Q. What strategies resolve discrepancies between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Force field refinement : Use polarized continuum models (PCM) in docking simulations to account for solvation.
- Experimental validation : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).
- Crystal structures : Overlay docking poses with X-ray ligand-protein complexes (PDB) to identify steric mismatches. SHELX-refined structures provide accurate ligand geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
